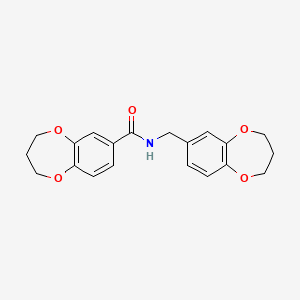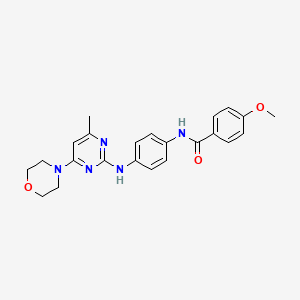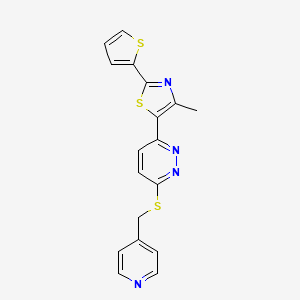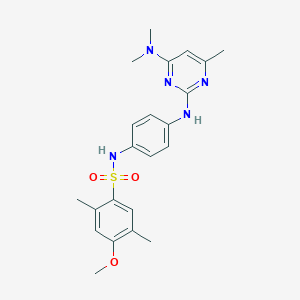![molecular formula C18H25N5O B11239895 4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11239895.png)
4-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexyl group, and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation. Finally, the morpholine moiety is attached via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the tetrazole ring or the cyclohexyl group, potentially forming amines or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be employed under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexylamine or alkanes.
Substitution: Introduction of various alkyl or aryl groups at the morpholine moiety.
Aplicaciones Científicas De Investigación
4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its analgesic and anti-inflammatory effects, potentially serving as a lead compound for new drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain perception, or cell proliferation, depending on its specific application.
Comparación Con Compuestos Similares
Phencyclidine (PCP): Shares structural similarities with the cyclohexyl and morpholine moieties.
Ketamine: Another compound with a cyclohexyl group, known for its anesthetic properties.
Morpholine Derivatives: Various morpholine-based compounds used in pharmaceuticals and agrochemicals.
Uniqueness: 4-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}MORPHOLINE stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in multiple fields.
Propiedades
Fórmula molecular |
C18H25N5O |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]morpholine |
InChI |
InChI=1S/C18H25N5O/c1-15-5-7-16(8-6-15)23-17(19-20-21-23)18(9-3-2-4-10-18)22-11-13-24-14-12-22/h5-8H,2-4,9-14H2,1H3 |
Clave InChI |
ZZTVYHWJEFQTJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(4-Tert-butylphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11239812.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11239813.png)

![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239832.png)
![N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11239837.png)
![7-(2,5-Dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11239842.png)

![4-bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11239852.png)
![Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11239853.png)



![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11239878.png)
![N-(2-chlorobenzyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239892.png)
